1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
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Description
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Biological Activity
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a methoxyphenyl group, a pyrazole moiety, and a urea functional group, which are known to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The urea group is known to enhance interaction with biological targets involved in cell proliferation.
- Enzyme Inhibition : The presence of the pyrazole ring suggests potential inhibition of key enzymes in metabolic pathways, particularly those involved in cancer and inflammation.
- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing their activity without directly competing with endogenous ligands.
Anticancer Activity
A series of studies have evaluated the anticancer properties of similar compounds. For instance, a related pyrazole derivative demonstrated an IC50 value of 2.3 µg/mL against MCF-7 breast cancer cells, suggesting that modifications in the structure can lead to enhanced potency against cancer cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Pyrazole Derivative A | MCF-7 | 2.3 |
Pyrazole Derivative B | HCT-116 | 1.9 |
Doxorubicin (Reference) | MCF-7 | 3.23 |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure possess antimicrobial properties. For example, derivatives have shown effectiveness against various fungal species, with some exhibiting EC50 values comparable to established antifungal agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving a series of urea derivatives, researchers evaluated the antiproliferative effects on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against colorectal and breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of dihydrofolate reductase (DHFR) by related compounds. The results suggested that modifications in the side chains could enhance binding affinity and selectivity towards DHFR, indicating potential for therapeutic applications in cancer treatment .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-16-4-2-13(3-5-16)10-18-17(22)20-14-11-19-21(12-14)15-6-8-24-9-7-15/h2-5,11-12,15H,6-10H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPODRPZNKMWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.